2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-16(17-5-8-22-13-3-6-19-7-4-13)10-12-1-2-14-15(9-12)21-11-20-14/h1-2,9,13H,3-8,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSKBJJCSNWGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole ring system, which can be synthesized from salicylic acids and acetylenic esters using CuI and NaHCO3 in acetonitrile . The tetrahydro-2H-pyran-4-ylthioethyl group can be introduced through a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole ring can engage in π-π interactions with aromatic residues, while the tetrahydro-2H-pyran-4-ylthioethyl group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs are summarized below, with activity data and substituent effects:
Pharmacological and Physicochemical Insights
- Anti-Exudative Activity (AEA): Triazole-sulfanyl derivatives (e.g., compounds 3.1–3.21) exhibit potent AEA, likely due to triazole’s hydrogen-bonding capacity and aromatic stacking interactions . The target compound lacks a triazole ring but incorporates a benzodioxol group, which may shift activity toward anti-inflammatory or neuroprotective effects.
- Metabolic Stability: Oxane sulfanyl’s saturated ether linkage could reduce oxidative metabolism compared to furan or benzyl substituents, as seen in triazole analogs .
- Solubility and Lipophilicity: The oxane ring’s moderate polarity may balance the benzodioxol’s lipophilicity, improving aqueous solubility relative to purely aromatic analogs (e.g., benzyl- or furyl-substituted compounds) .
Hypothesized Advantages of the Target Compound
- Reduced Toxicity: Oxane sulfanyl’s stability could lower reactive metabolite formation compared to triazole or furan derivatives, which may undergo ring-opening or oxidation.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 359.44 g/mol. The structure features a benzodioxole moiety, an oxane group, and a sulfanyl ethyl chain, which may contribute to its reactivity and interaction with biological targets.
Research indicates that compounds similar to This compound exhibit significant biological activities, particularly as modulators of ion channels such as TRPM8 (transient receptor potential melastatin 8). These compounds may possess analgesic properties useful in treating pain and inflammation-related conditions. Additionally, the benzodioxole structure is linked to neuroprotective effects, suggesting potential applications in neurodegenerative diseases.
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
| Activity | Description |
|---|---|
| Analgesic Properties | Modulates TRPM8 channels, potentially alleviating pain. |
| Neuroprotection | Linked to protective effects in neurodegenerative disease models. |
| Antimicrobial Activity | Exhibits selective antibacterial properties against Gram-positive bacteria. |
| Antifungal Activity | Demonstrates antifungal properties against various pathogens. |
Case Studies and Research Findings
- Analgesic Effects : A study demonstrated that derivatives of benzodioxole compounds significantly reduced pain responses in animal models by activating TRPM8 channels, indicating a pathway for developing new analgesics based on this scaffold .
- Neuroprotective Effects : In vitro studies highlighted that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in treating conditions like Alzheimer's disease .
- Antimicrobial Properties : Testing against Bacillus subtilis revealed moderate antibacterial activity, while antifungal assays showed more pronounced effects against Candida albicans, indicating its potential for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the compound's structure can enhance its biological activity. For example:
- The presence of electron-donating groups on the benzodioxole ring increases antibacterial activity.
- Modifications to the oxane group can significantly alter the compound's interaction with biological targets.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of This compound . Potential areas of exploration include:
- Detailed pharmacokinetic and pharmacodynamic studies.
- Exploration of synergistic effects with other therapeutic agents.
- Development of analogs with improved efficacy and reduced toxicity.
Q & A
Q. Q1. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide?
Answer: Synthesis typically involves multi-step reactions with precise control of parameters:
- Step 1 : Coupling of benzodioxole derivatives with sulfanyl-acetamide precursors via nucleophilic substitution or thiol-ene reactions. Temperature (60–80°C) and pH (neutral to slightly basic) are critical to minimize side reactions .
- Step 2 : Introduction of the oxan-4-ylsulfanyl group using tetrahydropyran derivatives and sulfur-containing linkers. Catalysts like DCC (dicyclohexylcarbodiimide) improve coupling efficiency .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethyl acetate/hexane mixtures ensures >95% purity .
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzodioxole, K₂CO₃ | DMF | 70 | 65–75 |
| 2 | Oxan-4-thiol, DCC | CH₂Cl₂ | RT | 50–60 |
Q. Q2. What analytical techniques are recommended for characterizing this compound and verifying its purity?
Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR identify benzodioxole aromatic protons (δ 6.7–7.2 ppm) and oxan-4-ylsulfanyl methylene groups (δ 3.2–3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 365.12) .
- Purity Assessment :
- HPLC : Retention time consistency (e.g., 12.3 min on a C18 column) and peak symmetry (>95% purity) .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., substituents on benzodioxole or oxan-4-yl groups) affect biological activity or reactivity?
Answer:
- Benzodioxole Modifications : Electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position enhance electrophilic reactivity, improving interactions with biological targets like enzyme active sites .
- Oxan-4-ylsulfanyl Chain : Lengthening the ethyl spacer increases membrane permeability but may reduce metabolic stability .
- Data Contradiction : Some studies report enhanced antibacterial activity with fluorinated benzodioxoles, while others show negligible effects, likely due to assay variability (e.g., broth microdilution vs. disk diffusion) .
Q. Table 2: Impact of Substituents on IC₅₀ Values (Enzyme X Inhibition)
| Substituent | IC₅₀ (µM) | LogP |
|---|---|---|
| -H | 12.3 | 2.1 |
| -Cl | 8.7 | 2.5 |
| -OCH₃ | 15.9 | 1.8 |
Q. Q4. What methodologies resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values across studies)?
Answer:
- Assay Standardization : Use uniform protocols (e.g., ATP-based luminescence for kinase assays) to minimize inter-lab variability .
- Metabolic Stability Testing : Compare half-life (t₁/₂) in liver microsomes to account for degradation differences .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations caused by crystal structure resolution limits .
Q. Q5. How can researchers optimize reaction yields when scaling up synthesis?
Answer:
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity in large-scale reactions .
- Solvent Optimization : Switch from DMF to THF/water biphasic systems to simplify purification .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation, reducing batch failures .
Q. Q6. What are the compound’s stability profiles under varying storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
